molecular formula C22H30O7 B3036663 Taibaihenryiins A CAS No. 398129-59-4

Taibaihenryiins A

Cat. No.: B3036663
CAS No.: 398129-59-4
M. Wt: 406.5 g/mol
InChI Key: YJYNZCZZOPKSEI-UHFFFAOYSA-N
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Description

Taibaihenryiins A is a naturally occurring diterpenoid compound isolated from the herb Rabdosia rubescens. This compound has garnered significant interest due to its potential therapeutic properties and its role in various biological processes. The molecular formula of this compound is C22H30O7, and it has a molecular weight of 406.5 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Taibaihenryiins A involves several steps, typically starting from simpler organic molecules. The exact synthetic route can vary, but it generally includes steps such as cyclization, oxidation, and esterification. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve the desired yield and purity.

Industrial Production Methods: Industrial production of this compound is often achieved through extraction from Rabdosia rubescens. The extraction process involves using solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone to isolate the compound from the plant material . The extracted compound is then purified using techniques such as chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: Taibaihenryiins A undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.

Scientific Research Applications

Taibaihenryiins A has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Taibaihenryiins A involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways involved in inflammation and cell proliferation. The compound may inhibit key enzymes and receptors, leading to reduced inflammation and inhibited cancer cell growth .

Comparison with Similar Compounds

    Oridonin: Another diterpenoid isolated from Rabdosia rubescens, known for its anticancer properties.

    Rabdosianone A: A diterpenoid with similar structural features and biological activities.

    Euphorbia Factor L1: A diterpenoid with anti-inflammatory and anticancer properties.

Uniqueness of Taibaihenryiins A: this compound is unique due to its specific molecular structure and the distinct biological activities it exhibits. Compared to similar compounds, it may offer different therapeutic benefits and interact with unique molecular targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

(9,10,15-trihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-3-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O7/c1-10-12-7-13(29-11(2)23)15-20-9-28-22(27,21(15,8-12)17(10)25)18(26)16(20)19(3,4)6-5-14(20)24/h12-16,18,24,26-27H,1,5-9H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYNZCZZOPKSEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2CC3(C1C45COC3(C(C4C(CCC5O)(C)C)O)O)C(=O)C2=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the chemical structure of Taibaihenryiin A?

A1: While a detailed spectroscopic characterization of Taibaihenryiin A is not provided in the provided research papers, we know it is a 7α,20-epoxy-ent-kaurane diterpenoid. [] Further research is needed to determine its exact molecular formula, weight, and other spectroscopic data.

Q2: What is the source of Taibaihenryiin A?

A2: Taibaihenryiin A was originally isolated from the plant Isodon henryi. [] It has also been identified in Phlomis umbrosa. []

Q3: Are there any studies on the stability and formulation of Taibaihenryiin A?

A3: The provided research does not offer insights into the stability and formulation of Taibaihenryiin A. This is an area that requires further investigation to determine its stability under various conditions and to develop suitable formulations for potential applications.

Q4: What is the significance of the unique structural features observed in Taibaihenryiin C, a closely related compound?

A4: Taibaihenryiin C, another diterpenoid isolated from Isodon henryi, possesses a novel skeleton with specific ring conformations. [, ] The research suggests that the bigger tensile force existing in its D ring makes it a potential bioactive diterpenoid. [] This structural information can be valuable in understanding structure-activity relationships and potentially guiding the development of new bioactive compounds.

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